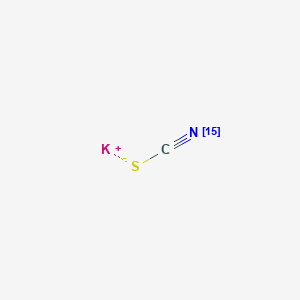
Potassium thiocyanate-15N
Overview
Description
Potassium thiocyanate-15N is a labeled compound where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is represented by the molecular formula KSC15N and has a molecular weight of 98.17 g/mol . It is a significant salt of the thiocyanate anion, which is one of the pseudohalides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium thiocyanate-15N can be synthesized by treating elemental sulfur with potassium cyanide in the presence of nitrogen-15. The reaction typically occurs under controlled conditions to ensure the incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves the same synthetic route but on a larger scale. The process requires high purity reagents and precise control of reaction conditions to achieve the desired isotopic purity of 98 atom % 15N .
Chemical Reactions Analysis
Types of Reactions
Potassium thiocyanate-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form thiocyanogen.
Reduction: It can be reduced to form potassium sulfide and ammonia.
Substitution: It reacts with halides to form thiocyanates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halides like chlorine and bromine. The reactions typically occur under mild to moderate conditions .
Major Products
The major products formed from these reactions include thiocyanogen, potassium sulfide, ammonia, and various thiocyanates .
Scientific Research Applications
Potassium thiocyanate-15N is widely used in scientific research due to its labeled nitrogen atom. Some of its applications include:
Chemistry: Used as a tracer in isotope studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic tests and research to study nitrogen metabolism in the human body.
Industry: Applied in environmental studies for isotope tracing to understand biogeochemical cycles.
Mechanism of Action
The mechanism of action of potassium thiocyanate-15N involves the incorporation of the nitrogen-15 isotope into various compounds during chemical reactions. This allows researchers to trace the movement and transformation of nitrogen within a system. The molecular targets and pathways involved depend on the specific application and the compounds being studied .
Comparison with Similar Compounds
Similar Compounds
Potassium thiocyanate-13C,15N: Contains both carbon-13 and nitrogen-15 isotopes.
Potassium thiocyanate-13C: Contains only the carbon-13 isotope.
Potassium cyanate: Similar in structure but contains the cyanate anion instead of the thiocyanate anion.
Uniqueness
Potassium thiocyanate-15N is unique due to its specific labeling with nitrogen-15, which makes it particularly useful for studies involving nitrogen tracing. This isotopic labeling provides a distinct advantage in research applications where precise tracking of nitrogen atoms is required .
Properties
IUPAC Name |
potassium;(15N)azanylidynemethanethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNZYHKDIALBAK-CGOMOMTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457839 | |
| Record name | Potassium thiocyanate-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160350-71-0 | |
| Record name | Potassium thiocyanate-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium thiocyanate-15N | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B1600370.png)









![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)


